Methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate
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Overview
Description
Methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural configuration and the nature of the target. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,4R)-4-((3R,5R,9S,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoate
- Methyl (2R,4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoate
Uniqueness
Methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers and the presence of a benzyl group make it a valuable compound for asymmetric synthesis and chiral resolution studies.
Properties
IUPAC Name |
methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJKFDHLEYMLDX-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CN1CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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